molecular formula C9H7BrN2OS B2539076 N-(4-bromo-1,3-benzothiazol-2-yl)acetamide CAS No. 892852-97-0

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2539076
CAS No.: 892852-97-0
M. Wt: 271.13
InChI Key: YZIYCZCAYPRAKR-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a bromine atom at the 4-position of the benzothiazole ring and an acetamide group at the 2-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-bromo-2-aminobenzothiazole with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.

    Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

    Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions.

Major Products Formed

    Substitution Reactions: New benzothiazole derivatives with different substituents at the 4-position.

    Oxidation and Reduction Reactions: Formation of sulfoxides, sulfones, amines, or thiols.

    Condensation Reactions: Formation of imines or enamines.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIYCZCAYPRAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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